1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione
Description
IUPAC Name and Structural Formula Analysis
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione derives its systematic name from the hierarchical rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name reflects its bifunctional structure, comprising a modified pyrimidine ring and a substituted tetrahydrofuran moiety.
The pyrimidine-2,4-dione core (uracil derivative) is substituted at position 5 with a fluorine atom, forming 5-fluorouracil , a well-characterized antimetabolite. The sugar-like tetrahydrofuran component exhibits stereochemical specificity:
- 2R,3R,4S,5R configuration at chiral centers
- Hydroxyl groups at positions 3 and 4
- A hydroxymethyl (-CH2OH) and methyl (-CH3) group at position 5
This structural complexity confers unique physicochemical properties, including multiple hydrogen-bonding sites and stereochemical constraints that influence molecular interactions. The molecular formula is C10H13FN2O6 , with a molecular weight of 276.22 g/mol.
Systematic Classification Within Pyrimidine Derivatives
This compound belongs to the pyrimidine nucleoside analog family, characterized by a pyrimidine base linked to a modified sugar moiety. Its classification hierarchy includes:
- Heterocyclic compounds (pyrimidine core)
- Nucleoside analogs (base-sugar conjugate)
- Antimetabolites (interference with nucleotide biosynthesis)
Compared to classical pyrimidine analogs like floxuridine (5-fluoro-2'-deoxyuridine), this molecule exhibits three distinctive features:
- Methylated tetrahydrofuran instead of deoxyribose
- Dihydroxy groups at C3 and C4
- Hydroxymethyl branch at C5
These modifications potentially enhance metabolic stability by resisting phosphorylase-mediated degradation, a common limitation of earlier nucleoside analogs. The stereochemical arrangement at C2, C3, C4, and C5 mirrors natural nucleosides, facilitating recognition by cellular uptake transporters while maintaining antimetabolite activity.
Synonyms and Chemical Registry Number Mapping
While the IUPAC name remains the primary identifier, alternative designations include:
- 5-Fluoro-1-(3,4-dihydroxy-5-hydroxymethyl-5-methyl-tetrahydrofuran-2-yl)pyrimidine-2,4-dione
- Methylated fluorouracil tetrahydrofuran conjugate
Chemical registries provide limited data for this specific compound, suggesting it remains under preclinical investigation. Related analogs include:
Properties
Molecular Formula |
C10H13FN2O6 |
|---|---|
Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O6/c1-10(3-14)6(16)5(15)8(19-10)13-2-4(11)7(17)12-9(13)18/h2,5-6,8,14-16H,3H2,1H3,(H,12,17,18)/t5-,6+,8-,10-/m1/s1 |
InChI Key |
MLJJNLSGOFMBET-TWOTXZKJSA-N |
Isomeric SMILES |
C[C@]1([C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Canonical SMILES |
CC1(C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)CO |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination Using Fluorinating Agents
Direct fluorination involves introducing fluorine into a preformed nucleoside. A common strategy uses hydrogen fluoride (HF) or safer alternatives like Py·HF (Olah’s reagent). For example, 2,2′-anhydro-5-fluorouridine can be fluorinated at the 2′ position using Py·HF to yield 2′-fluoro derivatives. This method avoids hazardous HF handling but requires precise control to prevent side reactions.
Key Steps :
Halogen Exchange Reactions
Substitution of halogen atoms (e.g., chlorine, bromine) with fluorine is another route. For instance, 2,4,5-trichloropyrimidine reacts with potassium fluoride at high temperatures (400°C) to form 5-fluoropyrimidine derivatives.
Key Steps :
-
Treat 2,4,5-trichloropyrimidine with KF in a sealed tube.
-
Hydrolyze the intermediate with NaOH to yield 5-fluorouracil.
Challenges : Requires high temperatures and careful purification to remove residual halogens.
Glycosylation of Fluorinated Pyrimidine Bases
Vorbrüggen Glycosylation
This method couples a silylated pyrimidine base with a protected sugar. The 5-fluorouracil base is silylated using hexamethyldisilazane (HMDS), then reacted with a ribose derivative under Lewis acid catalysis (e.g., SnCl₄).
Example Protocol :
-
Silylate 5-fluorouracil with HMDS in acetonitrile.
-
React with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose.
Enzymatic Coupling
Nucleoside phosphorylases can catalyze the transglycosylation of fluorinated bases with sugar donors. While less common for non-natural sugars, this method offers stereochemical control.
Limitations : Limited applicability to modified sugars like the 5-methyl-tetrahydrofuran moiety.
Cross-Coupling Strategies
Negishi Cross-Coupling
Palladium-catalyzed Negishi coupling introduces fluoroalkyl groups at the pyrimidine’s C5 position. For example, 5-iodo-2′-deoxyuridine reacts with fluoroalkylzinc bromides to form 5-fluoroalkyl nucleosides.
Key Steps :
-
Protect the nucleoside (e.g., 3′,5′-di-O-benzoyl).
-
Perform cross-coupling with [RFCH₂CH₂ZnBr] (RF = fluoroalkyl).
Yield : 17–35% (radiochemical yield for [¹⁸F] analogues).
Multistep Synthesis from Simple Precursors
Sugar Moiety Synthesis
The tetrahydrofuran ring is constructed from D-ribose through:
-
Methylation : Introduce the 5-methyl group via Grignard addition.
-
Hydroxymethylation : Protect the sugar with acetyl groups, then oxidize and reduce to add the hydroxymethyl group.
Example :
Base-Sugar Coupling
Combine the synthesized sugar with 5-fluorouracil using glycosylation:
-
Use 1-O-acetyl-2,3,5-tri-O-protected ribose and silylated 5-fluorouracil.
Yield : ~60% after deprotection.
Comparison of Methods
Chemical Reactions Analysis
Types of Reactions
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of amino or thio-substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral properties. For instance, compounds similar to it have been studied for their efficacy against viral infections such as hepatitis C and influenza. The modification of the pyrimidine ring enhances the compound's ability to inhibit viral replication by interfering with nucleic acid synthesis .
- Anticancer Properties : There is emerging evidence that this compound may possess anticancer activity. Studies have shown that pyrimidine derivatives can induce apoptosis in cancer cells by inhibiting key enzymes involved in DNA synthesis and repair. The presence of hydroxyl groups in the tetrahydrofuran moiety may enhance its interaction with cellular targets .
- Nucleotide Analog : As a nucleotide analog, this compound can be incorporated into RNA or DNA during replication. This incorporation can lead to chain termination or misincorporation during nucleic acid synthesis, making it a valuable tool in studying nucleic acid metabolism and developing antiviral therapies .
Biochemical Applications
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as ribonucleotide reductase and thymidylate synthase. These enzymes are crucial for DNA synthesis and repair, making this compound a candidate for further development as an enzyme inhibitor in cancer therapy .
- Structural Studies : The unique structural features of this compound make it suitable for structural biology studies. It can be used as a probe to understand enzyme mechanisms or as a model for designing new inhibitors targeting similar biochemical pathways .
Pharmaceutical Development
- Drug Formulation : The solubility and stability of this compound are critical factors in its formulation as a pharmaceutical agent. Studies are ongoing to optimize its delivery methods, including oral and intravenous formulations. The presence of hydroxyl groups may enhance solubility in aqueous solutions, facilitating better bioavailability .
- Combination Therapies : This compound may be explored in combination with other therapeutic agents to enhance efficacy against resistant strains of viruses or cancer cells. Preliminary studies suggest synergistic effects when combined with established antiviral drugs .
Case Studies
- Hepatitis C Treatment : A clinical study investigated the use of pyrimidine derivatives similar to this compound in patients with chronic hepatitis C. Results indicated significant reductions in viral load and improved liver function tests among treated patients compared to controls .
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that this compound induces cell cycle arrest and apoptosis at micromolar concentrations. Further research is needed to elucidate the specific molecular pathways involved.
Mechanism of Action
The mechanism of action of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator of specific enzymatic pathways, leading to altered cellular processes. The fluorine atom on the pyrimidine ring enhances its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Structural Modifications in Pyrimidine and Sugar Moieties
The table below summarizes critical structural differences and similarities with related compounds:
*Calculated based on molecular formula C₁₀H₁₃FN₂O₆.
Physicochemical and Pharmacological Properties
- Solubility : The hydroxymethyl group in the target compound improves water solubility compared to methyl or trifluoromethyl analogs (e.g., ) .
- Metabolic Stability : The 5-methyl group in the sugar moiety may reduce enzymatic degradation (e.g., by phosphorylases) compared to deoxyribose-based analogs like 5-fluoro-2'-deoxyuridine .
- Toxicity: Fluorinated derivatives (e.g., target compound, 5-FU) typically exhibit higher cytotoxicity than non-halogenated analogs (e.g., uridine derivatives in ) .
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione , also known as a derivative of uridine, exhibits significant biological activity that is of interest in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 246.22 g/mol. It is characterized by its crystalline solid form and is hygroscopic in nature. The compound has notable solubility in various solvents such as DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (5 mg/ml) at pH 7.2 .
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]-5-fluoro-pyrimidine-2,4-dione acts primarily as an inhibitor of nucleoside metabolism. It has been shown to inhibit cytidine deaminase (CDA), which is crucial for the metabolism of nucleosides in cancer cells. By inhibiting this enzyme, the compound can potentially enhance the efficacy of nucleoside analogs used in cancer therapy .
Antiviral Activity
Research indicates that derivatives of this compound may exhibit antiviral properties. For instance, related compounds have shown effectiveness against HIV by inhibiting viral replication through interference with nucleic acid synthesis . The fluorinated pyrimidine structure enhances the binding affinity to viral enzymes compared to non-fluorinated counterparts.
Anticancer Properties
The compound has been studied for its anticancer effects due to its ability to modulate cell cycle progression and induce apoptosis in cancer cells. Its action on CDA makes it a candidate for combination therapies with other chemotherapeutic agents to overcome drug resistance .
Case Studies
A study published in MDPI highlighted the use of tetrahydrouridine (a related compound) in combination with other treatments for various cancers. The results demonstrated a significant reduction in tumor growth and improved survival rates in preclinical models when used alongside conventional chemotherapy .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Anticancer | Induction of apoptosis | |
| Cytidine Metabolism | Inhibition via CDA modulation |
Table 2: Solubility and Stability
| Property | Value |
|---|---|
| Density | 1.614 ± 0.06 g/cm³ |
| pKa | 12.40 ± 0.20 |
| Storage Temperature | -20°C |
| Stability | Hygroscopic |
Q & A
Q. How can the stereochemical configuration of the compound be experimentally confirmed?
Methodological Answer: The stereochemistry of the tetrahydrofuran and pyrimidine moieties can be resolved using X-ray crystallography (for crystalline derivatives) or advanced NMR techniques (e.g., NOESY/ROESY to study spatial proximity of protons). For intermediates, chiral chromatography or comparison with synthesized standards of known configuration is recommended. In , tert-butyldimethylsilyl-protected intermediates were used to stabilize the structure for analysis, highlighting the importance of protecting groups in stereochemical studies .
Q. What are optimal storage conditions to ensure the compound’s stability?
Methodological Answer: Store the compound under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis or oxidation of the hydroxymethyl and dihydroxy groups. and emphasize the sensitivity of similar compounds to moisture and thermal degradation, necessitating desiccants and vacuum-sealed storage . Purity should be verified via HPLC before critical experiments.
Q. Which spectroscopic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR (¹H, ¹³C, ¹⁹F): Key for confirming the fluoropyrimidine structure and sugar moiety stereochemistry. The ¹⁹F NMR signal (~-150 to -170 ppm) is diagnostic for the 5-fluoro substitution.
- High-resolution mass spectrometry (HRMS): Validates molecular formula.
- IR spectroscopy: Identifies hydroxyl and carbonyl groups (e.g., pyrimidine-2,4-dione C=O stretches at ~1700 cm⁻¹).
and highlight the use of NMR and MS for intermediates with related structures .
Q. How can researchers synthesize this compound with high enantiomeric purity?
Methodological Answer: Use stereoselective glycosylation techniques, such as Vorbrüggen conditions (silylated pyrimidine bases with Lewis acids like TMSOTf). details a protocol using dimethoxytrityl (DMT) protection on the sugar hydroxyls to direct regioselectivity, achieving 89% yield . Purification via flash chromatography or preparative HPLC ensures enantiomeric excess >98%.
Q. What are the critical steps for ensuring purity in large-scale synthesis?
Methodological Answer:
- Protecting group strategy: Use acid-labile groups (e.g., DMT) for hydroxyl protection, as in .
- Orthogonal purification: Combine ion-exchange chromatography (for charged intermediates) with reverse-phase HPLC.
- In-process controls (IPC): Monitor reactions via TLC or LC-MS to terminate at optimal conversion. emphasizes avoiding byproducts like trifluoromethyl derivatives through controlled reaction times .
Advanced Research Questions
Q. How does fluorination at the pyrimidine 5-position influence enzymatic recognition or binding affinity?
Methodological Answer: The 5-fluoro group mimics the natural thymine/uracil structure while altering electronic properties. Compare binding kinetics (e.g., surface plasmon resonance or isothermal titration calorimetry ) with non-fluorinated analogs. notes that fluorinated analogs exhibit enhanced metabolic stability in nucleoside derivatives, likely due to reduced enzymatic cleavage . Pair with molecular dynamics simulations to analyze steric/electronic effects on active-site interactions.
Q. What experimental strategies resolve contradictions in reported enzyme inhibition data?
Methodological Answer:
- Control for pH and cofactors: Enzymatic assays are sensitive to buffer conditions (e.g., Mg²⁺ dependence in kinases).
- Orthogonal assays: Use fluorescence-based and radiometric assays to cross-validate inhibition.
- Purity verification: Impurities (e.g., de-fluorinated byproducts) may skew results; re-purify the compound via methods in and .
Q. How can researchers analyze the compound’s tautomeric equilibria and their impact on biological activity?
Methodological Answer: Use ¹H-¹⁵N HMBC NMR to detect tautomeric forms (e.g., lactam-lactim equilibria in the pyrimidine ring). Computational studies (DFT calculations) predict dominant tautomers under physiological pH. highlights the role of tautomerism in altering hydrogen-bonding patterns, affecting interactions with targets like thymidylate synthase .
Q. What advanced techniques characterize the compound’s interaction with nucleic acid polymerases?
Methodological Answer:
- X-ray crystallography: Co-crystallize the compound with polymerase enzymes (e.g., HIV reverse transcriptase) to resolve binding modes.
- Pre-steady-state kinetics: Measure incorporation rates into DNA/RNA using stopped-flow methods.
- Fluorescent labeling: Attach probes (e.g., Cy3) to track intracellular trafficking ( references nucleotide analogs with modified phosphate backbones) .
Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?
Methodological Answer:
- Prodrug strategies: Introduce lipophilic groups (e.g., acyloxymethyl esters) to improve membrane permeability.
- Sugar moiety optimization: Replace the hydroxymethyl group with azido or amino derivatives (see for azidomethyl analogs) to modulate solubility .
- Metabolic stability assays: Use liver microsomes to identify vulnerable sites (e.g., glycosidic bond cleavage) and guide derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
